molecular formula C8H8N2O4 B181767 GLYCINE, N-(m-NITROPHENYL)- CAS No. 10242-06-5

GLYCINE, N-(m-NITROPHENYL)-

Cat. No. B181767
Key on ui cas rn: 10242-06-5
M. Wt: 196.16 g/mol
InChI Key: YWWRLAPJIGCYRN-UHFFFAOYSA-N
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Patent
US04091227

Procedure details

A mixture of m-nitrophenylglycine (58.0 g, 0.296 mol), MgO (23.92 g, 0.6 mol) and t-butoxylcarbonyl azide (85.2 g, 0.6 mol) in 50% aqueous dioxane (700 ml) was heated at 45° for 17 hours. The reaction was cooled, water (750 ml) was added and the mixture was filtered. The filtrate was washed with ether (1000 ml), acidified to pH 3 with 40% H3PO4, and extracted with ethyl acetate. The dried extracts were evaporated to give α-t-butoxycarbonylamino-m-nitrophenylacetic acid (70.3 g).
Quantity
58 g
Type
reactant
Reaction Step One
[Compound]
Name
MgO
Quantity
23.92 g
Type
reactant
Reaction Step One
Quantity
85.2 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6](NCC(O)=O)[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].[O:15]([C:20]([N:22]=[N+]=[N-])=[O:21])[C:16]([CH3:19])([CH3:18])[CH3:17].[OH2:25].[O:26]1[CH2:31][CH2:30]OCC1>>[C:16]([O:15][C:20]([NH:22][CH:30]([C:6]1[CH:7]=[CH:8][CH:9]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1)[C:31]([OH:26])=[O:25])=[O:21])([CH3:19])([CH3:18])[CH3:17]

Inputs

Step One
Name
Quantity
58 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)NCC(=O)O
Name
MgO
Quantity
23.92 g
Type
reactant
Smiles
Name
Quantity
85.2 g
Type
reactant
Smiles
O(C(C)(C)C)C(=O)N=[N+]=[N-]
Name
Quantity
700 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
750 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 45° for 17 hours
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
The filtrate was washed with ether (1000 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The dried extracts were evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC(C(=O)O)C1=CC(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 70.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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